molecular formula C11H8ClFN2O2 B11756030 Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate

Cat. No.: B11756030
M. Wt: 254.64 g/mol
InChI Key: WMORIMSWGGQBRB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound, in particular, has garnered interest due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer research and treatment .

Preparation Methods

The synthesis of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate typically involves the reaction of a precursor compound with phosphorous oxychloride and dimethylformamide (DMF). The general method involves the following steps :

    Starting Material: The precursor compound (2b) is used.

    Reaction with Phosphorous Oxychloride: The precursor is reacted with phosphorous oxychloride (2.3 mL) and DMF (230 µL).

    Formation of the Product: The reaction yields this compound as a brown oil with a 100% yield.

Chemical Reactions Analysis

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.

Scientific Research Applications

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate involves its role as a kinase inhibitor. It targets Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. By inhibiting these kinases, the compound can interfere with cancer cell growth and proliferation . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cancer cell survival.

Comparison with Similar Compounds

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, notable for its unique structural characteristics and significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula: C₁₁H₈ClFNO₂
  • Molecular Weight: Approximately 232.63 g/mol
  • Structural Features:
    • Chloro group at the 3-position
    • Fluoro group at the 7-position

These substituents enhance the compound's selectivity and potency compared to other quinoxaline derivatives, making it a promising candidate for pharmacological research .

This compound exhibits significant biological activity primarily through its inhibition of specific kinases, particularly Pim-1 and Pim-2. These kinases are implicated in various cancer pathways, including the regulation of cell survival and proliferation . The compound interacts effectively with the ATP-binding sites of these kinases, leading to their inhibition and suggesting potential applications in cancer therapy.

Antiproliferative Activity

Research has demonstrated that this compound possesses notable antiproliferative properties against several cancer cell lines. In vitro studies have shown:

  • MCF-7 (Breast Adenocarcinoma) Cells:
    • The compound induced apoptosis and downregulated key survival proteins such as BCL2 and estrogen receptor alpha (ERα) at submicromolar concentrations .
  • MDA-MB-231 (Triple-Negative Breast Cancer) Cells:
    • Demonstrated significant cytotoxicity under both normoxic and hypoxic conditions, highlighting its potential in targeting hypoxia-induced drug resistance in tumors .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other quinoxaline derivatives:

Compound NameIC50 (µg/mL)Target Kinase InhibitionNotes
This compound1.9 (HCT-116)Pim-1, Pim-2Induces apoptosis in MCF-7 cells
Ethyl 6-fluoroquinoxaline-2-carboxylate3.5LimitedLower potency compared to ethyl 3-chloro
Ethyl 3-methylquinoxaline-2-carboxylateVariableVariableActivity varies significantly

Case Studies

  • Study on MCF-7 Cells:
    • This compound was tested for its ability to inhibit HIF1α expression, resulting in reduced cell viability under hypoxic conditions. The study reported an IC50 of approximately 1.9 µg/mL, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Inhibition of Drug Resistance:
    • Another study highlighted the compound's role in overcoming multidrug resistance by inhibiting Pim kinases, which are known to stabilize drug efflux transporters like P-glycoprotein (Pgp) and breast-cancer-resistant protein (BCRP). This could enhance the efficacy of existing chemotherapeutic agents against resistant cancer cells .

Properties

IUPAC Name

ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)9-10(12)15-7-4-3-6(13)5-8(7)14-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMORIMSWGGQBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)F)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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